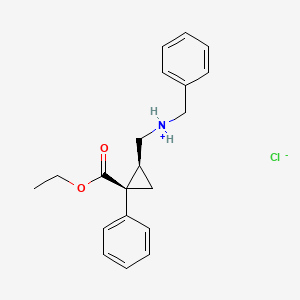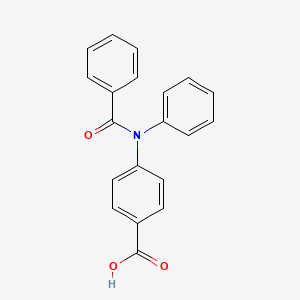
Acetamide,N-(4-ethyl-2-selenazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(4-ethyl-2-selenazolyl)- is a chemical compound with the molecular formula C7H10N2OSe and a molecular weight of 217.1271 g/mol . This compound is known for its unique structure, which includes a selenazole ring, making it an interesting subject for various scientific studies.
Métodos De Preparación
The synthesis of Acetamide, N-(4-ethyl-2-selenazolyl)- typically involves the reaction of 4-ethyl-2-selenazole with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Acetamide, N-(4-ethyl-2-selenazolyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of selenoxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of selenol compounds.
Aplicaciones Científicas De Investigación
Acetamide, N-(4-ethyl-2-selenazolyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing selenium.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where selenium compounds have shown efficacy.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(4-ethyl-2-selenazolyl)- involves its interaction with molecular targets such as enzymes and receptors. The selenazole ring can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in the study of cellular processes .
Comparación Con Compuestos Similares
Similar compounds to Acetamide, N-(4-ethyl-2-selenazolyl)- include other selenazole derivatives such as:
- Acetamide, N-(4-methyl-2-selenazolyl)-
- Acetamide, N-(4-phenyl-2-selenazolyl)-
- Acetamide, N-(4-isopropyl-2-selenazolyl)-
Compared to these compounds, Acetamide, N-(4-ethyl-2-selenazolyl)- is unique due to its specific ethyl group, which can influence its reactivity and interaction with biological molecules .
Propiedades
Fórmula molecular |
C7H10N2OSe |
|---|---|
Peso molecular |
217.14 g/mol |
Nombre IUPAC |
N-(4-ethyl-1,3-selenazol-2-yl)acetamide |
InChI |
InChI=1S/C7H10N2OSe/c1-3-6-4-11-7(9-6)8-5(2)10/h4H,3H2,1-2H3,(H,8,9,10) |
Clave InChI |
XDBSUWVJHMBTRZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C[Se]C(=N1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene](/img/structure/B13791208.png)










![[(3E)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2-phenylcyclohex-2-en-1-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13791275.png)


